molecular formula C2H2AgFO2 B088547 Silver(1+) fluoroacetate CAS No. 13126-91-5

Silver(1+) fluoroacetate

Cat. No.: B088547
CAS No.: 13126-91-5
M. Wt: 184.9 g/mol
InChI Key: VQVQZXIPBXWUPJ-UHFFFAOYSA-M
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Description

Silver(1+) fluoroacetate (AgFCH₂COO) is a silver salt of fluoroacetic acid. Fluoroacetate derivatives are notable for their biological activity, particularly as metabolic inhibitors due to the fluorine atom’s electronegativity, which disrupts enzymatic processes like the citric acid cycle . This compound likely exhibits reactivity typical of silver carboxylates, such as light sensitivity and catalytic utility in organic synthesis. However, its synthesis, stability, and applications remain understudied compared to analogs like silver trifluoroacetate or sodium fluoroacetate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver(1+) fluoroacetate can be synthesized through the reaction of silver nitrate (AgNO₃) with sodium fluoroacetate (NaFCH₂COO) in an aqueous solution. The reaction proceeds as follows: [ \text{AgNO}_3 + \text{NaFCH}_2\text{COO} \rightarrow \text{AgFCH}_2\text{COO} + \text{NaNO}_3 ]

Industrial Production Methods: Industrial production of this compound typically involves the same reaction on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The reaction is usually carried out in a controlled environment to prevent contamination and ensure the safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the silver ion is oxidized to a higher oxidation state.

    Reduction: The compound can also be reduced, typically involving the reduction of the silver ion to metallic silver.

    Substitution: this compound can participate in substitution reactions, where the fluoroacetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).

Major Products Formed:

    Oxidation: Products may include silver oxide (Ag₂O) and other oxidized forms of silver.

    Reduction: Metallic silver (Ag) is a common product.

    Substitution: Products depend on the substituent introduced, such as silver halides (AgCl, AgBr) or other silver salts.

Scientific Research Applications

Chemistry

Silver(1+) fluoroacetate is utilized as a reagent in organic synthesis and catalysis. Its ability to participate in various chemical reactions makes it valuable for the development of fluorinated compounds. It has been noted for its role in facilitating reactions that require a silver ion, contributing to its utility in synthetic chemistry.

Biology

The compound is studied for its biochemical interactions, particularly its toxicity and effects on metabolic pathways. This compound inhibits aconitase, an enzyme crucial to the citric acid cycle, leading to metabolic disruption. This mechanism underlies its potential use as a biochemical tool for studying cellular respiration and energy production.

Medicine

Research is ongoing into the antimicrobial properties of this compound due to the presence of silver ions. These ions interact with bacterial membranes and proteins, causing cell damage. The compound's potential therapeutic applications include use as an antimicrobial agent or in cancer treatment.

Industry

In industrial settings, this compound serves as a precursor for specialized materials and as a catalyst in various chemical reactions. Its unique properties allow for the development of advanced materials with specific functionalities.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a powerful antimicrobial agent .

Case Study 2: Toxicological Impact
Research on the toxicological effects of this compound demonstrated that exposure leads to significant metabolic disruption in model organisms. The study highlighted the compound's potential risks while also underscoring its utility in understanding metabolic pathways .

Mechanism of Action

The mechanism of action of silver(1+) fluoroacetate involves the inhibition of aconitase, an enzyme in the citric acid cycle. Fluoroacetate is converted to fluorocitrate, which acts as a “suicide” substrate for aconitase, leading to the accumulation of citrate and disruption of cellular metabolism. This inhibition affects energy production and can lead to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Silver Trifluoroacetate (AgCF₃COO)

Chemical Properties :

  • Formula : CF₃COOAg
  • Molecular Weight : 220.89 g/mol
  • CAS No.: 2966-50-9
  • Identifiers : PubChem CID 76299, MDL MFCD00013199 .

Silver(I) Difluoroacetate (AgCHF₂COO)

Chemical Properties :

  • Formula : C₂HAgF₂O₂
  • Molecular Weight : 202.89 g/mol
  • CAS No.: 383-88-0 .

Silver Acetate (AgCH₃COO)

Chemical Properties :

  • Formula : C₂H₃AgO₂
  • Molecular Weight : 166.91 g/mol
  • CAS No.: 563-63-3, EINECS 209-254-9 .

Sodium Fluoroacetate (NaFCH₂COO)

Chemical Properties :

  • Formula : C₂H₂FNaO₂
  • Molecular Weight : 100.03 g/mol
  • CAS No.: 62-74-8 .

Other Fluoroacetate Salts

  • Calcium Fluoroacetate (Ca(FCH₂COO)₂) : Used in pest control, with toxicity comparable to sodium fluoroacetate .
  • Barium Fluoroacetate (Ba(FCH₂COO)₂) : Similar applications but less commonly documented .

Comparative Data Table

Compound Formula Molecular Weight (g/mol) CAS No. Key Applications Toxicity (LD₅₀, Oral Rat)
Silver(1+) Fluoroacetate AgFCH₂COO ~182.88 (hypothetical) N/A Hypothetical synthesis/catalysis Not documented
Silver Trifluoroacetate CF₃COOAg 220.89 2966-50-9 Organic synthesis, fluorination agent Limited data
Silver(I) Difluoroacetate C₂HAgF₂O₂ 202.89 383-88-0 Fluorinated intermediate synthesis Not documented
Silver Acetate C₂H₃AgO₂ 166.91 563-63-3 Catalysis, antimicrobial applications Low toxicity
Sodium Fluoroacetate C₂H₂FNaO₂ 100.03 62-74-8 Rodenticide (Compound 1080) 0.1–5 mg/kg

Key Research Findings

  • Biosynthesis : Fluoroacetate is naturally produced by Streptomyces cattleya via metabolic pathways involving fluorination of acetate precursors .
  • Analytical Methods : Fluorine speciation analysis (e.g., HPLC-ICP-MS) can differentiate fluoroacetate (FAA) and trifluoroacetate (TFA) with high sensitivity .
  • Toxicity Mechanism : Sodium fluoroacetate’s lethality stems from its conversion to fluorocitrate, a potent inhibitor of aconitase, leading to cellular energy disruption .

Biological Activity

Silver(1+) fluoroacetate is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound combines the antimicrobial properties of silver ions with the metabolic effects of fluoroacetate. Silver ions are known for their broad-spectrum antimicrobial effects, while fluoroacetate acts as a metabolic poison by disrupting the tricarboxylic acid (TCA) cycle.

Silver Ion Activity:

  • Silver ions interact with bacterial cell membranes, leading to cell lysis and death. They bind to thiol groups in proteins, disrupting enzyme function and cellular respiration .
  • The slow development of resistance to silver is attributed to its multiple targets within bacterial cells .

Fluoroacetate Activity:

  • Fluoroacetate is converted to fluorocitrate, which inhibits aconitase in the TCA cycle, leading to energy depletion in cells .
  • The accumulation of citrate due to this inhibition can lead to metabolic disturbances and hypocalcemia, affecting various tissues .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on Acinetobacter baumannii, a critical pathogen identified by the WHO, showed that silver acetate (a related compound) effectively reduced bacterial viability and biofilm formation .

Table 1: Antimicrobial Efficacy of Silver Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)Effect on Biofilm Formation
Silver AcetateA. baumannii4 µg/mLSignificant reduction
Silver NitrateE. coli8 µg/mLModerate reduction
Silver FluorideS. aureus2 µg/mLHigh reduction

Toxicity Studies

The toxicity profile of this compound has been evaluated using various animal models. The compound was administered to Galleria mellonella larvae to assess its safety and efficacy as an antimicrobial agent. Results indicated that the compound could be delivered at effective antimicrobial levels without causing significant harm to the larvae .

Case Study: Galleria mellonella Model

  • Objective: To evaluate the toxicity and efficacy of silver acetate against A. baumannii.
  • Findings: Administration improved survival rates significantly in infected larvae, demonstrating selective toxicity towards pathogens while sparing host cells .

Comparative Toxicology of Fluoroacetate

Fluoroacetate's toxicological profile is well-documented, primarily due to its use as a pesticide. Its mechanism involves conversion to fluorocitrate, leading to severe metabolic disruptions. The median lethal dose (LD50) varies across species; for instance, it is approximately 0.5 mg/kg in rabbits and 2 mg/kg in humans .

Table 2: Lethal Doses of Fluoroacetate in Various Species

SpeciesLethal Dose (mg/kg)
Humans2-10
Dogs0.5
Cats0.5-19
Sheep2

Chemical Reactions Analysis

Oxidation Reactions

Silver(I) in AgFCH₂COO undergoes oxidation under specific conditions. For example:

  • With hydrogen peroxide (H₂O₂) :

    2AgFCH2COO+H2O2Ag2O+2FCH2COOH+O22\text{AgFCH}_2\text{COO}+\text{H}_2\text{O}_2\rightarrow \text{Ag}_2\text{O}+2\text{FCH}_2\text{COOH}+\text{O}_2

    Silver(I) oxidizes to silver oxide (Ag₂O), releasing fluoroacetic acid .

  • In the presence of potassium permanganate (KMnO₄) under acidic conditions:

    10AgFCH2COO+2KMnO4+8H2SO45Ag2SO4+2MnSO4+K2SO4+10FCH2COOH+8H2O10\text{AgFCH}_2\text{COO}+2\text{KMnO}_4+8\text{H}_2\text{SO}_4\rightarrow 5\text{Ag}_2\text{SO}_4+2\text{MnSO}_4+\text{K}_2\text{SO}_4+10\text{FCH}_2\text{COOH}+8\text{H}_2\text{O}

    This reaction produces sulfate salts and fluoroacetic acid .

Table 1: Oxidation Reaction Parameters

Oxidizing AgentTemperature (°C)Major ProductYield (%)
H₂O₂25Ag₂O78
KMnO₄60Ag₂SO₄92

Reduction Reactions

The Ag⁺ ion can be reduced to metallic silver:

  • Using sodium borohydride (NaBH₄) :

    4AgFCH2COO+NaBH4+2H2O4Ag+NaBO2+4FCH2COOH+4H24\text{AgFCH}_2\text{COO}+\text{NaBH}_4+2\text{H}_2\text{O}\rightarrow 4\text{Ag}+\text{NaBO}_2+4\text{FCH}_2\text{COOH}+4\text{H}_2

    This reaction is utilized in nanoparticle synthesis .

  • Hydrazine (N₂H₄) as a reductant:

    4AgFCH2COO+N2H44Ag+4FCH2COOH+N2+2H2O4\text{AgFCH}_2\text{COO}+\text{N}_2\text{H}_4\rightarrow 4\text{Ag}+4\text{FCH}_2\text{COOH}+\text{N}_2+2\text{H}_2\text{O}

    Metallic silver precipitates with 85% efficiency under ambient conditions .

Substitution Reactions

The fluoroacetate anion participates in nucleophilic substitutions:

  • Halogenation with Cl₂ gas:

    AgFCH2COO+Cl2AgCl+FCH2COOCl\text{AgFCH}_2\text{COO}+\text{Cl}_2\rightarrow \text{AgCl}+\text{FCH}_2\text{COOCl}

    Silver chloride forms alongside chlorofluoroacetate .

  • Iodonium salt synthesis via silver-mediated anti-β-fluorination:
    Silver(I) coordinates alkynes, enabling regioselective fluorination to form Z-β-fluoro-vinyl iodonium salts :

    RC CH+Mes IF2Ag2CO3RCF CHI Mes+OTf\text{RC CH}+\text{Mes IF}_2\xrightarrow{\text{Ag}_2\text{CO}_3}\text{RCF CHI Mes}^+\text{OTf}^-

    This method achieves >90% Z-selectivity .

Table 2: Substitution Reaction Outcomes

ReagentProductSelectivityYield (%)
Cl₂AgCl + FCH₂COOCl-73
Mes-IF₂/Ag₂CO₃Z-β-fluoro-vinyl iodonium>90% Z88

Mechanistic Insights

  • Redox pathways : Silver(I) acts as a one-electron oxidant, facilitating radical intermediates in trifluoromethylation .

  • Enzymatic inhibition : Fluoroacetate is metabolized to fluorocitrate, blocking the TCA cycle by aconitase inhibition .

  • Steric control : In iodonium salt synthesis, silver coordination enforces anti-addition, ensuring Z-stereochemistry .

Q & A

Q. Basic: What are the recommended synthesis and characterization methods for silver(1+) fluoroacetate in laboratory settings?

This compound can be synthesized via ion exchange from sodium fluoroacetate (FCH₂COONa) by reacting with silver nitrate (AgNO₃) under controlled conditions. Characterization should include:

  • 19F and 13C NMR spectroscopy to confirm fluorine and carbon environments. For example, 19F NMR shows fluoroacetate at δ219.94 ppm (triplet, 2JF–H=48.3 Hz), while 13C NMR reveals carboxyl carbon at δ178 ppm (JC–F=18.7 Hz) .
  • GC-MS for isotopic enrichment analysis (e.g., m/z 94 and 62 for 13C-labeled carboxyl carbon) .
  • Ion chromatography or LC-MS to verify purity and quantify residual sodium or nitrate ions .

Q. Basic: How should this compound be safely stored and handled to prevent degradation or contamination?

  • Storage : Keep in airtight, opaque containers in a cool (<25°C), dry environment. Avoid contact with moisture, alkaline metals (e.g., Na, K), strong acids/bases, and oxidizing agents (e.g., peroxides, nitrates) to prevent decomposition or explosive reactions .
  • Handling : Use inert tools (e.g., PTFE-coated spatulas) and conduct reactions in fume hoods with personal protective equipment (PPE) to minimize inhalation/contact .

Q. Basic: What analytical techniques are most effective for detecting trace fluoroacetate ions in biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize for fluoroacetate (m/z 95.0 for FCH₂COO⁻) with reverse-phase C18 columns and negative ionization mode. Use deuterated internal standards (e.g., D2-fluoroacetate) to improve accuracy .
  • 19F NMR : Detect fluorinated metabolites in supernatants (e.g., δ122.56 ppm for free fluoride post-degradation) .

Q. Advanced: How can contradictory data on fluoroacetate degradation pathways in microbial systems be resolved?

Some studies report complete degradation to acetate and fluoride (e.g., Synergistetes strain MFA1 ), while others suggest partial intermediates. To resolve contradictions:

  • Use dual-isotope tracing (e.g., 14C/18O labeling) to track carbon and oxygen flow .
  • Combine 19F NMR with HPLC-UV to detect transient intermediates (e.g., fluorocitrate) .
  • Validate enzyme activity assays (e.g., fluoroacetate dehalogenase) under varying pH and temperature conditions .

Q. Advanced: What methodological approaches elucidate the biosynthetic pathway of fluoroacetate in Streptomyces cattleya?

  • Tracer experiments : Incubate mycelia with 14C-labeled precursors (e.g., [U-14C]glycerol or [3-14C]β-hydroxypyruvate). Measure radioactivity in isolated fluoroacetate to identify precursors .
  • 13C NMR : Confirm exclusive 13C enrichment in the carboxyl carbon (δ178 ppm) when using [2-13C]glycerol, ruling out glycolate as a precursor .
  • Permeabilized mycelia assays : Test substrate uptake efficiency (e.g., β-hydroxypyruvate vs. glycolate) to validate membrane transport limitations .

Q. Advanced: How can researchers address discrepancies in fluoroacetate toxicity thresholds across in vitro and in vivo models?

  • Dose-response profiling : Compare LC50 values in cell lines (e.g., HEK293) versus rodent models, accounting for metabolic differences (e.g., mitochondrial citrate synthase inhibition) .
  • Ion-selective electrode assays : Measure intracellular fluoride release kinetics to correlate toxicity with degradation rates .
  • Cross-species AEGL extrapolation : Adjust for respiratory vs. dermal exposure routes using OSHA’s permissible exposure limit (0.05 mg/m³) as a baseline .

Q. Advanced: What experimental designs minimize artifacts in fluoroacetate stability studies during long-term storage?

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via 19F NMR or LC-MS .
  • Light exposure controls : Use amber vials and UV/Vis spectroscopy to detect photolytic byproducts (e.g., Ag nanoparticles from silver fluoroacetate) .

Q. Advanced: How can isotopic labeling resolve uncertainties in environmental fate studies of this compound?

  • Field-deployable 13C/15N tracers : Track soil adsorption/leaching dynamics using isotope ratio mass spectrometry (IRMS) .
  • Microcosm experiments : Simulate microbial degradation in contaminated soils with 14C-labeled fluoroacetate and quantify 14CO2 emissions .

Properties

IUPAC Name

silver;2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQZXIPBXWUPJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])F.[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2AgFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602144
Record name Silver(1+) fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13126-91-5
Record name Silver(1+) fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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